molecular formula C6H3ClN2O2 B1590612 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one CAS No. 35570-68-4

6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one

Cat. No. B1590612
CAS RN: 35570-68-4
M. Wt: 170.55 g/mol
InChI Key: ZWGWZXKNFDGBJP-UHFFFAOYSA-N
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Description

6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one is a key intermediate in the synthesis of the anti-cancer drug Crizotinib . It has a molecular formula of C6H3ClN2O2 .


Synthesis Analysis

The synthesis of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one involves the reaction of 2-amino-3-hydroxy-5-chloropyridine with phosgene. This forms the corresponding 6-chloro-oxazolo-[4,5-b]-pyridin-2(3H)-one. Subsequent reaction with formaldehyde and thionyl chloride converts it into the corresponding 3-chloromethyl-6-chloro-oxazolo-[4,5-b]-pyridin-2(3H)-one .


Molecular Structure Analysis

The molecular structure of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one consists of 6 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one has a molecular weight of 170.55 . It has a density of 1.6±0.1 g/cm3 . The melting point is 183-186ºC .

Scientific Research Applications

    Scientific Field: Medicinal Chemistry

    • Application Summary : “6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one” is used in the development of small molecule Akt1 inhibitors . These inhibitors act through a mechanism distinct from that observed for kinase domain ATP-competitive inhibitors .
    • Methods of Application : The implementation of a biochemical and biophysical screening strategy was used to identify and optimize these inhibitors . Unfortunately, the specific technical details or parameters were not provided in the source.
    • Results or Outcomes : These Akt inhibitors potently inhibit intracellular Akt activation and its downstream target (PRAS40) in vitro . In vivo pharmacodynamic and pharmacokinetic studies showed the series to be similarly effective at inhibiting the activation of Akt and an additional downstream effector (p70S6) following oral dosing in mice .

    Scientific Field: Organic Chemistry

    • Application Summary : “6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one” might be related to the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Methods of Application : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . The specific technical details or parameters were not provided in the source.
    • Results or Outcomes : The advantages and drawbacks of these synthetic strategies and approaches are considered , but the specific results or outcomes were not detailed in the source.

    Scientific Field: Materials Science

    • Application Summary : This compound has been used in the development of high-efficiency OLEDs .
    • Methods of Application : The compound was used in the synthesis of heteroleptic Ir(III) phosphors with bis-tridentate chelating architecture . The specific technical details or parameters were not provided in the source.
    • Results or Outcomes : The OLEDs developed using these Ir(III) complexes achieved a maximum external quantum efficiency of 13.2% and a luminance efficiency of 41.4 cd A −1 for the green OLED, and 15.4% and 21.0 cd A −1 for the red-emitting OLED device .

    Scientific Field: Organic Chemistry

    • Application Summary : “6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one” might be related to the synthesis of new dipyridylpyrrole N-oxide ligands .
    • Methods of Application : The ligands were synthesized via oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine by using 3-chloroperbenzoic acid in CH2Cl2 . The specific technical details or parameters were not provided in the source.
    • Results or Outcomes : The zinc complexes were employed as a highly efficient catalyst for the thiol-Michael addition of thiols to α,β-unsaturated ketones .

    Scientific Field: Agricultural Chemistry

    • Application Summary : This compound has been used in the design of pyrimidinamine derivatives with potential biological activities .
    • Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The specific technical details or parameters were not provided in the source.
    • Results or Outcomes : The new compounds showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

    Scientific Field: Organic Chemistry

    • Application Summary : “6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one” might be related to the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
    • Methods of Application : The ligands were synthesized via a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . The specific technical details or parameters were not provided in the source.
    • Results or Outcomes : The new compound molecules showed excellent fungicide activity .

Safety And Hazards

The safety information available indicates that 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-chloro-3H-[1,3]oxazolo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGWZXKNFDGBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545058
Record name 6-Chloro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one

CAS RN

35570-68-4
Record name 6-Chloro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosgene is introduced at 40°-50° C., after the addition of 20 parts of pyridine, into a solution of 10 parts of 2-amino-3-hydroxy-5-chloropyridine in 200 parts of chloroform, and stirring is maintained for one hour at room temperature; the chloroform and the pyridine are evaporated off in a water-jet vacuum, and ice-water is added to the residue. The precipitate is filtered off and dried at 40°-50° C. in vacuo. There are obtained 10 parts of 6-chloro-oxazolo[4,5-b]pyridin-2-(3H)-one (85% of theory), m.p. 184°-186° C.
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Synthesis routes and methods II

Procedure details

A mixture of 3H-oxazolo[4,5-b]pyridin-2-one (36) (300 mg, 2.2 mmol, 1 equiv) and NCS (352 mg, 2.65 mmol, 1.2 equiv) in 5 mL of acetonitrile was heated at 85° C. overnight. The reaction solution was diluted with ethyl acetate (EtOAc), and washed with water. The organic solution was concentrated and purified by flash chromatography, to provide 6-Chloro-3H-oxazolo[4,5-b]pyridin-2-one (37): LCMS Retention time, 0.69 min; LCMS observed (M+H)+: 171.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MV Pergal, ID Kodranov, B Dojčinović, VV Avdin… - … Science and Pollution …, 2020 - Springer
Chlorine dioxide (ClO 2 ) degradation of the organophosphorus pesticides azamethiphos (AZA) and dimethoate (DM) (10 mg/L) in deionized water and in Sava River water was …
Number of citations: 7 link.springer.com
M Pergal, D Kuč, I Kodranov, MM Pergal… - … Chemistry 2018-14th …, 2018 - cer.ihtm.bg.ac.rs
kk Page 1 kk PHYSICAL, CHEMISTRY 2018 14" International Conference on Fundamental and Applied Aspects of Physical Chemistry Proceedings Volume II September 24-28, 2018 …
Number of citations: 3 cer.ihtm.bg.ac.rs

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